molecular formula C9H11NO B13824812 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl-

1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl-

Cat. No.: B13824812
M. Wt: 149.19 g/mol
InChI Key: VXHLURWLPMFHRE-UHFFFAOYSA-N
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Description

1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a methoxypropynyl group at the second position and a methyl group at the first position of the pyrrole ring

Preparation Methods

The synthesis of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- typically involves the reaction of 1-bromo-3-methoxypropane with a pyrrole derivative. The reaction conditions often include the use of sodium hydride (NaH) as a base and an appropriate solvent. The mixture is stirred at elevated temperatures, followed by cooling and further stirring to complete the reaction .

Chemical Reactions Analysis

1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the methoxypropynyl group, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- can be compared with other pyrrole derivatives, such as:

  • 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-ethyl-
  • 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-phenyl-

These compounds share similar structural features but differ in the substituents attached to the pyrrole ring.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)-1-methylpyrrole

InChI

InChI=1S/C9H11NO/c1-10-7-3-5-9(10)6-4-8-11-2/h3,5,7H,8H2,1-2H3

InChI Key

VXHLURWLPMFHRE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C#CCOC

Origin of Product

United States

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